6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN5/c1-11-7-8-12-5(2-10)3-14(8)4-6(9)13-7/h3-4H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOVCCSRKCACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CN2C1=NC(=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162164 | |
| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142744-39-6 | |
| Record name | 6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142744-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142744396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation to Form the Imidazo[1,2-a]pyrazine Core
The reaction of 2-amino-3-bromopyrazine with bromoacetaldehyde dimethyl acetal in dimethylformamide (DMF) generates the imidazo[1,2-a]pyrazine ring. For example, refluxing equimolar amounts of these reagents in DMF for 12 hours yields 3-bromoimidazo[1,2-a]pyrazine intermediates. Adjusting stoichiometry and solvent polarity influences regioselectivity and purity.
Bromination Techniques for Position-Specific Halogenation
Direct Bromination at the 6-Position
Electrophilic bromination using bromine in acetic acid or ethanol introduces bromine at the 5- or 6-position, depending on reaction conditions. For instance, treating imidazo[1,2-a]pyrazine with bromine (1.2 equiv) in ethanol at 0–5°C for 2 hours selectively yields 6-bromo derivatives. Lower temperatures favor 6-bromination, while higher temperatures promote 5-bromination.
Table 1: Bromination Conditions and Selectivity
| Bromine (equiv) | Solvent | Temperature (°C) | Major Product | Yield (%) |
|---|---|---|---|---|
| 1.2 | Ethanol | 0–5 | 6-Bromoimidazo[1,2-a]pyrazine | 78 |
| 1.5 | Acetic acid | 25 | 5-Bromoimidazo[1,2-a]pyrazine | 65 |
Introduction of the 8-Methylamino Group
Nucleophilic Substitution of Halogenated Intermediates
8-Bromoimidazo[1,2-a]pyrazines undergo nucleophilic substitution with methylamine. In a representative procedure, 6,8-dibromoimidazo[1,2-a]pyrazine reacts with methylamine (3 equiv) in anhydrous ethanol at reflux for 12 hours, yielding 6-bromo-8-methylaminoimidazo[1,2-a]pyrazine. Excess methylamine ensures complete substitution, while prolonged reaction times reduce byproducts.
Key Reaction Parameters:
-
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
-
Temperature: 70–80°C (reflux)
-
Molar Ratio: 1:3 (substrate:methylamine)
Carbonitrile Group Installation at the 2-Position
Dehydration of Primary Amides
The carbonitrile group is introduced via dehydration of a primary amide intermediate. For example, 2-carboxamidoimidazo[1,2-a]pyrazine derivatives treated with phosphorus oxybromide (POBr₃) in dichloromethane at 25°C for 4 hours yield the corresponding nitriles. This method avoids harsh conditions that could degrade the bromine or methylamino substituents.
Reaction Scheme:
Direct Cyanation via Palladium Catalysis
An alternative method employs palladium-catalyzed cyanation of 2-bromoimidazo[1,2-a]pyrazines. Using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in DMF at 120°C for 6 hours achieves moderate yields (55–60%). However, this approach is less favored due to competing debromination.
Integrated Synthesis Pathway
Combining the above steps, a representative synthesis of 6-bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile involves:
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Cyclocondensation: 2-Amino-3-bromopyrazine + bromoacetaldehyde → 3-bromoimidazo[1,2-a]pyrazine.
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Bromination: Electrophilic bromination at the 6-position.
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Methylamination: Nucleophilic substitution with methylamine.
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Nitrile Formation: Dehydration of a 2-carboxamido precursor.
Table 2: Overall Yield Optimization
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF, 12 h, 25°C | 85 |
| Bromination | Br₂, ethanol, 0–5°C, 2 h | 78 |
| Methylamination | Methylamine, ethanol, reflux, 12 h | 89 |
| Nitrile Formation | POBr₃, CH₂Cl₂, 25°C, 4 h | 82 |
| Total Yield | 49 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing 5- and 6-bromination is mitigated by strict temperature control (0–5°C) and stoichiometric bromine. Chromatographic purification isolates the desired 6-bromo isomer.
Stability of Methylamino Group
The methylamino group is susceptible to oxidation during nitrile formation. Performing the dehydration step under inert atmosphere (N₂ or Ar) minimizes degradation.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The methylamino group at position 8 strongly activates position 3 for electrophilic substitution.
Vilsmeier-Haack Formylation
Under POCl₃/DMF conditions, the compound undergoes formylation at position 3, yielding 3-formyl-6-bromo-8-methylaminoimidazo[1,2-a]pyrazine-2-carbonitrile (Scheme 1). This reaction proceeds via the Vilsmeier-Haack mechanism, leveraging the electron-rich nature of the imidazopyrazine core .
Scheme 1 :
Table 1 : Key reaction parameters for Vilsmeier-Haack formylation
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (initial), 80°C (reflux) |
| Yield | 65–72% |
| Regioselectivity | Exclusive at position 3 |
Lithiation and Regioselective Functionalization
The bromine at position 6 directs ortho-lithiation at position 5, enabling functionalization with electrophiles .
Lithiation with LDA
Using LDA (Lithium Diisopropylamide) at −78°C in THF, lithiation occurs at position 5. Subsequent quenching with electrophiles (e.g., D₂O, CO₂) introduces substituents:
Example Reaction :
Table 2 : Lithiation outcomes with select electrophiles
| Electrophile | Product | Yield |
|---|---|---|
| D₂O | 5-Deutero-SCA40 | 85% |
| CO₂ | 5-Carboxy-SCA40 | 60% |
| I₂ | 5-Iodo-SCA40 | 78% |
Transition Metal-Catalyzed Cross-Coupling
The bromine at position 6 participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , enabling diversification of the heterocycle .
Buchwald-Hartwig Amination
Using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C, bromine is replaced with aryl amines:
Example :
Table 3 : Optimization of Buchwald-Hartwig conditions
| Ligand | Base | Temperature | Yield |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | 100°C | 68% |
| BINAP | K₃PO₄ | 120°C | 42% |
Suzuki-Miyaura Coupling
With Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O, bromine is substituted with aryl boronic acids:
Example :
Computational Insights into Reactivity
Density functional theory (DFT) studies reveal:
-
The methylamino group increases electron density at position 3 (NBO charge: −0.32 e) .
-
Bromine at position 6 polarizes the ring, enhancing electrophilicity at position 5 (Mulliken charge: +0.18 e) .
Figure 2 : Frontier molecular orbitals of SCA40 showing π-electron delocalization .
Biological Implications of Chemical Modifications
Scientific Research Applications
Respiratory Disorders
SCA 40 has shown promise in treating respiratory conditions due to its ability to relax bronchial smooth muscle. This effect can alleviate symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's efficacy was demonstrated through various in vitro studies, where it relaxed human bronchi and pulmonary arteries precontracted by specific agents.
Cardiovascular Effects
In addition to its respiratory applications, SCA 40 has been investigated for its effects on vascular smooth muscle. It demonstrated significant relaxation effects on mesenteric arteries and peripheral veins, indicating potential applications in managing cardiovascular diseases characterized by vasoconstriction .
Case Studies and Research Findings
The following table summarizes key findings from notable studies involving SCA 40:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The imidazo[1,2-a]pyrazine scaffold is highly modular, allowing for diverse substitutions that influence physicochemical and biological properties. Key analogues include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Halogen Substitutions : Bromo at C6 (target compound) vs. chloro at C8 () alters steric and electronic profiles. Bromo’s larger size may enhance binding affinity in hydrophobic pockets.
- Amino vs. Methylamino Groups: The methylamino group at C8 in the target compound may improve solubility compared to unsubstituted amines, as seen in (SMILES: CNC1=NC(=CN2C1=NC=C2)Br).
- Carbonitrile vs. Carboxylic Acid : The CN group (electron-withdrawing) stabilizes the aromatic system differently than COOH, affecting reactivity and interactions with biological targets .
Target Compound:
- Selectivity Index (SI): Not explicitly reported, but structurally related chalcone derivatives in showed low SI (CC₅₀/MIC < 10), suggesting a need for optimization.
Analogues’ Activities:
Physicochemical Properties and Drug-Likeness
Table 2: Calculated Properties (Using , and 22)
| Compound | logP (Predicted) | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Bromo-8-methylaminoimidazo[...]-carbonitrile | 1.8 | 65.7 | 0.12 (Low) |
| 8-Bromo-6-chloro-3-methylimidazo[...] | 2.5 | 45.2 | 0.05 (Very Low) |
| 6-Bromoimidazo[...]-2-carboxylic acid | 1.2 | 89.4 | 1.2 (Moderate) |
Implications :
- The target compound’s moderate logP (1.8) suggests balanced lipophilicity, but low solubility may limit bioavailability.
- Carboxylic acid derivatives (e.g., ) show higher solubility due to ionizable groups.
Biological Activity
6-Bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile, commonly referred to as SCA-40, is a heterocyclic compound characterized by its unique structure that incorporates a bromine atom, a methylamino group, and a carbonitrile group attached to an imidazo-pyrazine ring system. Its molecular formula is , and it has garnered attention in various scientific fields due to its potential biological activities.
The biological activity of SCA-40 is primarily attributed to its ability to interact with specific molecular targets in biological systems. This compound has been shown to modulate the activity of various enzymes and receptors, leading to significant physiological effects. For instance, it has been reported to induce relaxation in smooth muscle tissues by opening high-conductance calcium-activated potassium channels, which may have implications for respiratory therapies .
Pharmacological Properties
Relaxant Effects:
SCA-40 has demonstrated relaxant effects on guinea pig tracheal tissues, suggesting its potential utility in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). The compound's mechanism involves the activation of potassium channels, which facilitates hyperpolarization and relaxation of smooth muscle .
Antimicrobial Activity:
Research has indicated that SCA-40 exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .
Anticancer Potential:
The compound's structural characteristics suggest possible anticancer activity. Preliminary studies have indicated that SCA-40 may inhibit certain cancer cell lines, although more extensive research is needed to elucidate its efficacy and mechanism in cancer therapy .
Comparative Analysis with Similar Compounds
SCA-40 can be compared with other compounds in the imidazo-pyrazine class to highlight its unique properties:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 6-Bromo-8-methylimidazo[1,2-a]pyridine | Lacks carbonitrile group | Moderate antimicrobial activity |
| 8-Methylaminoimidazo[1,2-a]pyrazine | Lacks bromine atom | Limited relaxant effects |
| 6-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile | Lacks methylamino group | Similar relaxant properties |
SCA-40 stands out due to the combination of all three functional groups (bromine, methylamino, and carbonitrile), which enhances its biological activity profile compared to similar compounds.
Case Study 1: Relaxant Effects on Smooth Muscle
A study investigated the effects of SCA-40 on bovine tracheal smooth muscle cells. The findings revealed that SCA-40 significantly increased potassium ion conductance, leading to relaxation of the muscle tissues. This supports its potential application in managing respiratory disorders .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of SCA-40 against several pathogenic bacteria. Results indicated that SCA-40 exhibited bacteriostatic effects at specific concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 3: Anticancer Activity
Research focusing on the anticancer properties of SCA-40 demonstrated inhibition of proliferation in certain cancer cell lines. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology .
Q & A
Q. What synthetic methodologies are effective for preparing 6-bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile?
The compound can be synthesized via cyclocondensation reactions using halogenated ketones and substituted pyrazines. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in the presence of sodium bicarbonate and 2-propanol under reflux yields the imidazo[1,2-a]pyrazine scaffold. Key steps include:
Q. How is the regioselectivity of bromine substitution determined in imidazo[1,2-a]pyrazine derivatives?
Regioselectivity is confirmed via X-ray crystallography. For example, in 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, bromine occupies position 2 of the imidazopyrazine system, as evidenced by dihedral angles (16.2° between pyridine and imidazopyrazine planes) and bond-length analysis . Computational methods (e.g., DFT) can predict substituent orientation during reaction design .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Determines purity (≥97% is typical) .
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and crystal packing (e.g., monoclinic P21/n space group, β = 93.059°) .
- NMR/LC-MS : Confirms molecular weight (e.g., [M+H]+ = 385.2 for intermediates) and functional groups .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for imidazo[1,2-a]pyrazine derivatives?
Quantum mechanical calculations (e.g., reaction path searches) predict transition states and intermediates. For example:
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for structural elucidation?
- Case study : A product with ambiguous NMR signals (e.g., overlapping aromatic protons) can be resolved by comparing experimental X-ray data (e.g., C–H⋯N interactions in the crystal lattice) with computed NMR spectra .
- Mitigation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas when elemental analysis conflicts with spectral data .
Q. How does steric and electronic modulation of substituents affect bioactivity?
- Steric effects : Methylamino groups at position 8 enhance solubility but may reduce binding affinity in enzyme pockets.
- Electronic effects : The electron-withdrawing cyano group at position 2 stabilizes charge-transfer interactions with biological targets (e.g., kinases) .
- Methodology : SAR studies using analogues (e.g., replacing Br with Cl or modifying the pyrazine ring) quantify these effects .
Q. What are the challenges in scaling up the synthesis while maintaining purity?
- Issue : Column chromatography becomes impractical at >10 g scales.
- Solution : Switch to recrystallization (e.g., ethanol/dichloroethane mixtures yield pure crystals) or continuous-flow reactors for higher throughput .
- Quality control : Monitor reaction progress via in-situ FTIR to avoid side products (e.g., over-alkylation) .
Methodological Insights from Evidence
Q. Key Reaction Optimization Table
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | 2-Propanol | Minimizes side reactions | |
| Temperature | 80°C | Balances kinetics/stability | |
| Base | NaHCO₃ | Mild deprotonation | |
| Purification | MeOH/EA gradient | Removes unreacted starting material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
